molecular formula C22H42O2 B1637707 Docosenoic acid CAS No. 25378-26-1

Docosenoic acid

Cat. No.: B1637707
CAS No.: 25378-26-1
M. Wt: 338.6 g/mol
InChI Key: ATNNLHXCRAAGJS-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosenoic acid, also known as erucic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2. It is characterized by a long carbon chain with a single double bond located at the 13th carbon atom from the carboxyl end. This compound is naturally found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard seeds . It is also present in certain fish oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosenoic acid can be synthesized through the elongation and desaturation of oleic acid.

Industrial Production Methods: Industrially, this compound is primarily obtained from high-erucic acid rapeseed oil. The oil undergoes a series of extraction and purification steps to isolate the fatty acid. The process typically involves solvent extraction, followed by crystallization and distillation to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Docosenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Docosenoic acid has a wide range of applications in scientific research:

Mechanism of Action

Docosenoic acid exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Docosenoic acid is similar to other long-chain monounsaturated fatty acids, such as:

Uniqueness: this compound is unique due to its specific chain length and the position of its double bond, which confer distinct physical and chemical properties. Its applications in industrial processes and potential therapeutic uses also set it apart from other fatty acids .

Properties

IUPAC Name

(E)-docos-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNNLHXCRAAGJS-QZQOTICOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25378-26-1
Record name Docosenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docosenoic acid
Reactant of Route 2
Docosenoic acid
Reactant of Route 3
Reactant of Route 3
Docosenoic acid
Reactant of Route 4
Reactant of Route 4
Docosenoic acid
Reactant of Route 5
Reactant of Route 5
Docosenoic acid
Reactant of Route 6
Docosenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.